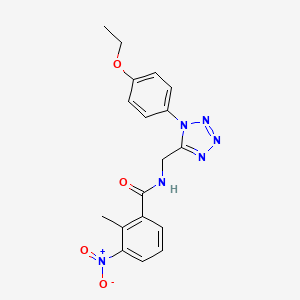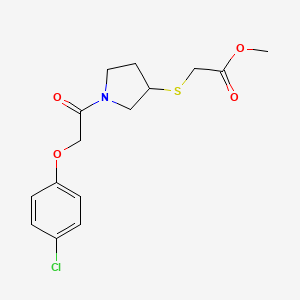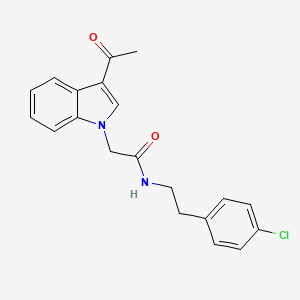
2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as "ACEA" and belongs to the class of compounds known as indoles. ACEA has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Anti-cancer Applications
A novel indole acetamide derivative has been synthesized and its anti-inflammatory activity confirmed through in silico modeling studies targeting the cyclooxygenase COX-1 and 2 domains. Additionally, geometry optimization and energy frameworks were constructed to investigate the stability of the compound, with single crystal X-ray diffraction studies providing insights into its three-dimensional structure. This research highlights the potential of indole acetamide derivatives in the development of anti-inflammatory drugs (Al-Ostoot et al., 2020).
Antimicrobial Properties
The synthesis and evaluation of a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have been reported, demonstrating promising antibacterial and antifungal activities against various pathogenic microorganisms. This research underscores the therapeutic potential of these compounds in combating microbial infections (Debnath & Ganguly, 2015).
Antiplasmodial Properties
A study on novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides has been conducted to evaluate their potential in vitro antiplasmodial properties. Preliminary results revealed significant biological activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, indicating the potential use of these compounds in malaria treatment (Mphahlele et al., 2017).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research on bioactive benzothiazolinone acetamide analogs has included vibrational spectra studies, photochemical and thermochemical modeling to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds have demonstrated good light harvesting efficiency and free energy of electron injection, suggesting their application in photovoltaic cells. Additionally, molecular docking studies indicated significant binding affinities, highlighting their potential in drug design and development (Mary et al., 2020).
Antioxidant Properties
The synthesis and evaluation of novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives have been conducted, revealing considerable antioxidant activity. This study opens avenues for the development of new antioxidant agents based on substituted phenyl rings as perfect side chains for the indole nucleus (Gopi & Dhanaraju, 2020).
Propiedades
IUPAC Name |
2-(3-acetylindol-1-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-14(24)18-12-23(19-5-3-2-4-17(18)19)13-20(25)22-11-10-15-6-8-16(21)9-7-15/h2-9,12H,10-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAALPNSCVFGDQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2663388.png)
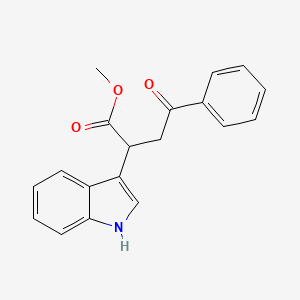
![N-(2,3-dimethylphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2663393.png)
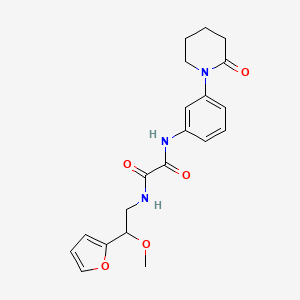

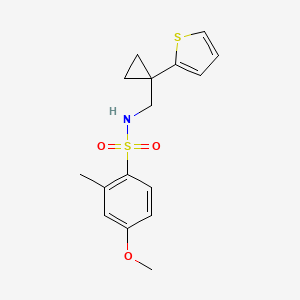

![2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2663402.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]but-2-enamide](/img/structure/B2663403.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/no-structure.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline](/img/structure/B2663405.png)

